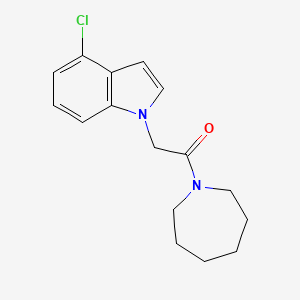![molecular formula C14H17NO4S B4522767 N-[3-(2-furyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4522767.png)
N-[3-(2-furyl)propyl]-4-methoxybenzenesulfonamide
Overview
Description
N-[3-(2-furyl)propyl]-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H17NO4S and its molecular weight is 295.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.08782920 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
Sulfonamide compounds have been evaluated for their antitumor properties. Notably, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have shown promising results as cell cycle inhibitors in cancer cell lines. These compounds disrupt tubulin polymerization and decrease the S phase fraction in cancer cells, respectively. High-density oligonucleotide microarray analysis has been used to characterize the gene expression changes induced by these antitumor sulfonamides, providing insights into the pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
Enzyme Inhibition
New series of sulfonamide derivatives have been synthesized and shown to possess good enzyme inhibitory activity. For example, certain compounds demonstrated significant inhibitory effects against acetyl- and butyrylcholinesterase, with potential applications in treating diseases like Alzheimer's. These studies include both the synthesis of these compounds and their in silico evaluation, highlighting their utility as therapeutic agents (Hussain et al., 2017).
Photochemical and Photophysical Properties
Research into the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines, including those substituted with sulfonamide groups, has revealed interesting electrochemical and spectroelectrochemical properties. These compounds exhibit promising features for applications in materials science and photodynamic therapy, thanks to their redox behaviors and potential for generating singlet oxygen (Kantekin et al., 2015).
Computational and Theoretical Studies
Theoretical and computational studies have been conducted on sulfonamide derivatives to understand their molecular properties and interactions. For instance, the dimer interaction energies, hydrogen bonding, and π⋯π stacking interactions in structures of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide were investigated, providing valuable insights into the molecular basis of their properties and potential applications (Karakaya et al., 2015).
Neurotoxicity Evaluation
N-Butylbenzenesulfonamide (NBBS), a compound related to sulfonamides, has been evaluated for neurotoxicity. Although previous studies reported neurotoxic effects, a detailed study involving Sprague-Dawley male rats did not support these findings within a 4-week exposure regimen, indicating the need for further investigation into the potential long-term neurotoxic effects of sulfonamide compounds (Rider et al., 2012).
Properties
IUPAC Name |
N-[3-(furan-2-yl)propyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-18-12-6-8-14(9-7-12)20(16,17)15-10-2-4-13-5-3-11-19-13/h3,5-9,11,15H,2,4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYHEMHVSNLWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)pyrimidin-2-amine](/img/structure/B4522687.png)
![N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4522701.png)


![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4522718.png)


![2-methyl-N-[2-(4-morpholinylmethyl)benzyl]propanamide](/img/structure/B4522737.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4522745.png)
![4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4522753.png)

![3-[(cyclopentylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B4522768.png)
![4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B4522775.png)
![1-benzyl-4-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B4522793.png)
